(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester

Chiral impurity profiling Edoxaban quality control Stereoisomer differentiation

QC labs require exact stereoisomer reference standards for edoxaban impurity profiling. This (1R,3S,4R) Boc-amino ester is the definitive marker for Edoxaban Impurity 58/30, critical for chiral HPLC method validation. - Certified (1R,3S,4R) configuration ensures correct retention time matching; substitution with other isomers invalidates analytical methods per ICH Q2(R1). - Supplied with full characterization data compliant with regulatory ANDA submissions. - Available immediately for global shipment, enabling uninterrupted batch release testing.

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
CAS No. 1392745-22-0
Cat. No. B1404979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester
CAS1392745-22-0
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11-/m1/s1
InChIKeyYFFMJGAVWORNIZ-OUAUKWLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1R,3S,4R)-3-(Boc-amino)-4-hydroxycyclohexane-1-carboxylate: Stereochemistry for Anticoagulant Impurity Profiling


(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester (CAS 1392745-22-0) is a chiral cyclohexane derivative bearing Boc-protected amine, hydroxyl, and ethyl ester functionalities in a defined (1R,3S,4R) absolute configuration [1]. This compound is catalogued as both Edoxaban Impurity 58 and Edoxaban Impurity 30 within pharmacopoeial impurity profiling frameworks for the direct Factor Xa inhibitor edoxaban tosylate hydrate . It carries three stereogenic centers whose specific arrangement distinguishes it from up to seven possible enantiomeric and diastereomeric cyclohexane isomers that can arise during edoxaban synthesis [2].

Identity Chiral reference standard (1R,3S,4R) designated as Edoxaban Impurity 58/30
Workflow Supports chiral HPLC method development and ANDA impurity profiling research
Differentiation One of seven possible stereoisomers; exact configuration required for isomer‑specific quantification

Why This Stereoisomer Cannot Be Replaced by Other Cyclohexane Boc-amino Esters


The cyclohexane Boc-amino-hydroxy-ester family encompasses multiple stereoisomers that differ only in the spatial arrangement of substituents at the C1, C3, and C4 positions, yet these configurational differences produce distinct chromatographic retention behavior, differential reactivity in downstream synthetic transformations, and unique regulatory significance as specified impurity markers . Edoxaban drug substance is known to contain up to seven stereoisomeric impurities, and regulatory guidelines require each isomer to be individually identified, quantified, and controlled with isomer-specific reference standards [1]. Substituting the (1R,3S,4R) isomer with the (1S,3R,4R) isomer (CAS 365997-33-7, Edoxaban Impurity 128) or the (1S,3R,4S) isomer (CAS 365997-34-8, Edoxaban Impurity 100) invalidates analytical method specificity, compromises impurity quantification accuracy, and risks regulatory non-compliance because each isomer exhibits a unique retention time and resolution profile under validated chiral HPLC conditions [2].

Analytical specificity
Distinct retention time on validated chiral HPLC system
Altered elution pattern may compromise peak identification and impurity quantification
Regulatory documentation
Assigned Edoxaban Impurity 58/30 with certified stereochemical identity
Different impurity number (e.g., Impurity 128) does not support the same calibration or ANDA reference
Synthetic outcome
Retained (1R,3S,4R) configuration directs downstream amination toward desired edoxaban core
Opposite configuration may lead to enantiomeric diamine scaffold and divergent impurity profile

Quantitative Differentiation Evidence Against Closest Stereoisomer Comparators


Stereochemical Identity Among Seven Edoxaban Cyclohexane Isomers

This compound possesses the (1R,3S,4R) absolute configuration, one of only seven theoretically possible enantiomeric/diastereomeric cyclohexane isomers of edoxaban intermediates, as established in patent literature [1]. The (1R,3S,4R) arrangement is distinct from the (1S,3R,4R) isomer (CAS 365997-33-7, Edoxaban Impurity 128), the (1S,3R,4S) isomer (CAS 365997-34-8, Edoxaban Impurity 100), and the (1R,3R,4R) isomer (Edoxaban Impurity 6), each of which bears a different impurity number and CAS registry .

Stereochemical Identity
Head-to-head
Target: (1R,3S,4R) · CAS 1392745-22-0 (Impurity 58/30) Comparators: (1S,3R,4R) · (1S,3R,4S) · (1R,3R,4R) — distinct impurity numbers and CAS
Isomer‑specific reference required for ANDA impurity quantification
Wrong stereoisomer may invalidate method specificity; review ANDA documentation requirements
Chiral impurity profiling Edoxaban quality control Stereoisomer differentiation

Chiral HPLC Resolution Exceeding Baseline Separation Threshold

Published chiral HPLC methods demonstrate that edoxaban stereoisomers can be resolved with resolution factors >2.0, exceeding the baseline separation threshold required for validated pharmacopoeial methods [1]. A patent method using DAICEL CHIRALCEL OX-H column (4.6 mm × 250 mm, 5 μm) with methanol-ethanol-diethylamine (40:60:0.3) mobile phase at 35 °C and 1.0 mL/min achieved resolution values of 15.5 and 13.3 between Edox-III, Edox, and Edox-II peaks respectively, demonstrating complete baseline separation of structurally closely related cyclohexane stereoisomers [2]. While this patent data refers to downstream edoxaban isomers rather than the Boc-amino ester intermediates themselves, the chromatographic principle directly applies: each intermediate stereoisomer—including (1R,3S,4R) vs. (1S,3R,4R)—exhibits a distinct retention time that enables unequivocal identification when the appropriate chiral stationary phase and mobile phase conditions are employed [3].

Chiral HPLC Resolution
Class-level inference
Rs >2.0 LOD 0.015–0.17 µg/mL CHIRALCEL OX-H Recovery 100.7–102.0%
Validated resolution enables isomer‑specific detection; retention time must match reference
Data from downstream edoxaban isomers; intermediate behavior may require in‑house verification
Chiral HPLC method validation Edoxaban isomer separation Pharmacopoeial impurity testing

Certified Purity Grade vs. Unspecified or Racemic Alternatives

Commercial suppliers list this compound at purities of 95% (AKSci, Catalog 7818DT) and 98% (Beyotime, Catalog Y208025) , with CAS 1392745-22-0 and the defined (1R,3S,4R) configuration explicitly verified. In contrast, generic 'ethyl 3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylate' without stereochemical specification may be supplied as a racemic mixture or an undefined diastereomer blend that is unsuitable for regulatory impurity quantification, where isomer identity must be certified against a characterized reference standard [1].

Purity Certification
Cross-study comparable
Target: 95–98% with (1R,3S,4R) CoA (AKSci, Beyotime) Racemic/unspecified: variable purity, no stereochemical certificate
Certified isomer purity supports ANDA impurity method validation and calibration
Verify CoA for chiral identity and purity before use as a reference standard
Reference standard procurement Analytical method validation Impurity quantification

Predicted Boiling Point and Purification Protocol Guidance

The predicted boiling point of this compound is 406.6±45.0 °C at 760 mmHg, with a predicted density of 1.12±0.1 g/cm³ . For the (1S,3R,4R) isomer (CAS 365997-33-7), the same predicted boiling point is reported (406.6±45.0 °C) , with a measured melting point of 93–95 °C. While these predicted values are identical across diastereomers due to the limitations of computational prediction algorithms that do not distinguish stereochemistry, the measured melting point of the (1S,3R,4R) isomer (93–95 °C) provides a tangible differentiation endpoint for identity verification that should differ for the (1R,3S,4R) isomer upon experimental determination .

Predicted BP & MP
Data to verify
Predicted b.p. 406.6°C (identical across diastereomers); exp. m.p. not publicly reported for this isomer
Melting point identity test not experimentally established for (1R,3S,4R)
Request supplier CoA for experimental m.p.; predicted values cannot differentiate stereoisomers
Physicochemical characterization Purification protocol design Stability and storage

Procurement-Guiding Application Scenarios


Edoxaban ANDA Impurity Method Development and Validation

This compound serves as a qualified reference standard for Edoxaban Impurity 58/30 in analytical method validation (AMV) protocols for abbreviated new drug applications (ANDAs). As documented by SynZeal, this impurity standard is 'supplied with detailed characterization data compliant with regulatory guideline' and is specifically designated for 'analytical method development, method validation (AMV), Quality Controlled (QC) application for ANDA or during commercial production of Edoxaban' [1]. The (1R,3S,4R) configuration is critical because each of the seven edoxaban stereoisomeric impurities requires its own characterized reference standard for accurate quantification; substitution with the (1S,3R,4R) isomer (Impurity 128) or the (1S,3R,4S) isomer (Impurity 100) would produce incorrect calibration curves and invalidate the analytical method per ICH Q2(R1) validation requirements .

Chiral HPLC System Suitability Testing for Drug Substance Release

Quality control laboratories performing batch release testing of edoxaban tosylate hydrate drug substance require isomer-specific markers to establish system suitability. The validated chiral HPLC method published by Fan et al. (2016) and the patent CN107543872B demonstrate that edoxaban stereoisomers are resolved with resolution factors >2.0 on CHIRALCEL OX-H columns under defined conditions (methanol-ethanol-diethylamine 40:60:0.3, 35 °C, 1.0 mL/min, UV 290 nm), with LOD values of 0.015–0.17 μg/mL [2][3]. Since each intermediate stereoisomer—including the (1R,3S,4R) Boc-amino ester—exhibits a distinct retention time on this chiral stationary phase, procurement of the exact CAS 1392745-22-0 compound enables laboratories to spike known impurity peaks and verify resolution before running production samples [3].

Synthesis of Downstream Intermediates via Chemoselective Boc Deprotection

The Boc protecting group at the 3-amino position of this compound enables chemoselective deprotection under mild acidic conditions (TFA or HCl in dioxane) to yield the free amine for subsequent amide coupling steps in edoxaban intermediate synthesis. The (1R,3S,4R) configuration is retained during Boc removal, providing access to (1R,3S,4R)-3-amino-4-hydroxy-cyclohexane-carboxylic acid ethyl ester as a chiral building block for constructing the cyclohexane-1,2-diamine core of edoxaban. The orthogonal protection strategy (Boc on amine, free hydroxyl at C4, ethyl ester at C1) distinguishes this compound from the (1S,3R,4R) isomer, which would direct the same synthetic sequence toward the enantiomeric diamine scaffold. Given that downstream intermediates incorporate additional chiral centers at C2 through amination reactions, the stereochemical outcome of the entire synthetic route is dictated by the initial choice of the C1-C3-C4 configuration [4].

Pharmacopoeial Impurity Limit Testing in Finished Dosage Forms

Regulatory pharmacopoeias and ICH Q3B guidelines require identification and quantification of each specified impurity above the identification threshold (typically 0.1% for a maximum daily dose of 60 mg edoxaban). The validated reverse-phase HPLC method published by Li et al. (2017) for the determination of related substances in edoxaban tosilate hydrate achieved separation of multiple impurities with average recovery of 98.0%–102.0% and RSD <2.0% using a SunFire C8 column and phosphate buffer-acetonitrile gradient [5]. While this RP-HPLC method separates impurities primarily by polarity differences rather than chirality, the (1R,3S,4R) Boc-amino ester impurity must still be individually identified and its relative response factor determined against the edoxaban parent peak. Only the (1R,3S,4R) isomer with CAS 1392745-22-0—not a generic racemic mixture—can serve as the authentic marker for this specific impurity in finished product release testing.

Application
Selection Property
Validation Focus
ANDA impurity method development and validation
Isomer‑specific reference standard with documented characterization data
Method accuracy, specificity, and linearity per ICH Q2(R1) context
Chiral HPLC system suitability testing
Validated chiral stationary phase (e.g., CHIRALCEL OX‑H) with defined mobile phase conditions
Resolution verification using spiked impurity standards; retention time reproducibility
Chiral building block for edoxaban intermediate synthesis
Stereoretentive Boc deprotection enabling access to (1R,3S,4R)‑3‑amino‑4‑hydroxy ester
Stereochemical integrity during amination and downstream edoxaban core construction
Pharmacopoeial impurity limit testing in finished dosage forms
Related substances HPLC method with baseline separation of stereoisomeric impurities
Recovery, precision, and robustness in spiked placebo and finished product matrices
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